N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound (ID: M179-4772, C₂₅H₂₉N₅O₂S, MW: 463.6) features a pyrimidine core substituted with a sulfanyl-linked acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The acetamide nitrogen is bonded to a 2,4-dimethylphenyl group, contributing to steric bulk and lipophilicity. Its synthesis likely involves nucleophilic substitution on the pyrimidine ring and subsequent amide coupling .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-4-9-22(19(2)14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)20-5-7-21(32-3)8-6-20/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNILTISJLURDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the benzyl and benzoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Pyrimidine vs. Pyridine/Thiazole Derivatives
- Compound 5k (): Contains a pyridine ring instead of pyrimidine, with a methoxybenzyl-piperazine and imidazothiazole-acetamide (C₃₀H₃₀N₆O₂S, MW: 539.22).
- Compound 13 () : Features a thiazole ring (C₂₂H₂₃ClN₄O₂S, MW: 426.96). The thiazole’s electron-rich nature may enhance hydrogen bonding, but the absence of a pyrimidine alters π-π interactions .
Piperazine Modifications
- Compound 10a (): Incorporates a tert-butylamino-piperazine (C₃₅H₄₃N₇O₄, MW: 649.77). The bulky tert-butyl group increases hydrophobicity, contrasting with the target’s methoxyphenyl, which offers moderate polarity .
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Replaces the methoxyphenyl with a sulfonyl-linked tolyl group (C₂₀H₂₂FN₃O₃S, MW: 403.47). The sulfonyl group enhances metabolic stability but reduces basicity compared to the target’s piperazine .
Acetamide Substituents
- BB07286 (): Substitutes the 2,4-dimethylphenyl with a 5-chloro-2-methoxyphenyl (C₂₄H₂₆ClN₅O₃S, MW: 500.01).
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Uses a diaminopyrimidine and chlorophenyl group (C₁₂H₁₂ClN₅OS, MW: 309.77). The lack of a piperazine moiety simplifies the structure but limits interactions with charged receptors .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Structural and Functional Insights
- Electron-Donating Groups : The target’s 4-methoxyphenyl (electron-donating) contrasts with fluorophenyl (m) or chlorophenyl () substituents, which are electron-withdrawing. This affects electronic distribution and binding to targets like serotonin receptors .
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target may offer better metabolic stability than sulfonamides () but less than sulfones .
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